tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl group, a hydroxylated cyclohexyl ring, and a 3-isopropyl-1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole heterocycle is notable for its electron-deficient aromatic system, which enhances metabolic stability and influences binding interactions in biological systems . Such structural motifs are common in medicinal chemistry, particularly in protease inhibitors or kinase-targeting agents, though specific applications of this compound require further investigation.
Properties
Molecular Formula |
C17H29N3O4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-12(7-9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21) |
InChI Key |
BBUXRQLNDDNULX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the oxadiazole ring, followed by its attachment to a cyclohexyl moietyReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable in understanding biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its combination of a hydroxylated cyclohexyl scaffold, a 1,2,4-oxadiazole ring, and a bulky tert-butyl carbamate. Key structural analogs include:
Key Observations :
- Substituents : The hydroxylated cyclohexyl group introduces stereochemical complexity absent in simpler analogs, which may influence conformational preferences and target binding .
- Bulk : The tert-butyl carbamate is conserved across analogs, suggesting its role as a protective group or steric modulator.
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like the 4-methyloxazole derivative . However, the bulky tert-butyl group and hydrophobic cyclohexyl ring likely reduce solubility relative to smaller carbamates.
- Stability : 1,2,4-Oxadiazoles are generally resistant to hydrolysis under physiological conditions compared to 1,2-oxazoles, which may degrade more readily in acidic environments .
- LogP : The target’s LogP is expected to be higher than that of the dihydro-1,2-oxazole analog (due to the cyclohexyl group) but lower than purely aromatic oxazoles.
Commercial and Research Relevance
- In contrast, analogs like the 4-methyloxazole derivative are available but lack structural complexity.
- Applications : Compounds with 1,2,4-oxadiazoles are frequently explored in drug discovery for antimicrobial or anti-inflammatory activity. The hydroxylated cyclohexane motif may align with neuraminidase inhibitors or steroid-mimetic agents, though specific targets remain speculative without experimental data.
Biological Activity
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds can possess significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests similar potential .
- Anti-inflammatory Effects : Compounds containing oxadiazole moieties have been associated with anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases .
- Cytotoxicity : Some studies indicate that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the inhibition of specific kinases or phospholipases that are critical for cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes. This inhibition can lead to a decrease in pro-inflammatory mediators .
- Modulation of Signaling Pathways : By interacting with various receptors, including Toll-like receptors (TLRs), this compound may modulate signaling pathways associated with immune responses .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various oxadiazole derivatives, it was found that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be below 100 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anti-inflammatory Properties
Another research highlighted the anti-inflammatory effects of oxadiazole-containing compounds in a murine model of arthritis. Administration of these compounds resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 3: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of related compounds on human cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis as measured by annexin V staining and caspase activation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
